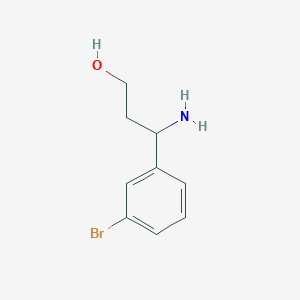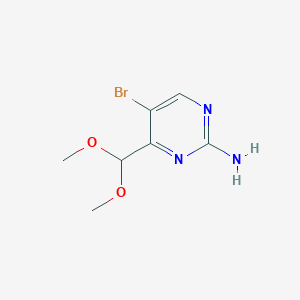![molecular formula C11H11N3O2 B1520824 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1219827-68-5](/img/structure/B1520824.png)
5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
“5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C11H11N3O2 . It is a research-use-only product .
Molecular Structure Analysis
The molecular structure of “5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine” is characterized by the presence of an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine” are not available, a related compound, 4-(allyloxy)phenyl fluorosulfate (APFS), has been used as a multi-functional electrolyte additive in lithium-ion batteries . It forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine” include a molecular weight of 217.22 . Other specific properties such as boiling point and storage conditions are not provided .
Applications De Recherche Scientifique
Antifungal and Antimicrobial Applications
Antifungal Activity
Research has demonstrated the synthesis of compounds related to 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine showing promising antifungal activity against several pathogenic fungal strains. The compounds were synthesized using green chemistry principles and evaluated against human pathogenic fungal strains like Candida albicans and Aspergillus fumigatus. The molecular docking studies of these compounds revealed good binding at the active site of the C. albicans cytochrome P450 enzyme, indicating potential as antifungal agents (Nimbalkar et al., 2016).
Antimicrobial Properties
New compounds based on the structure of 1,3,4-oxadiazol-2-amine, a relative of 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine, have been synthesized and showed significant antimicrobial activity. These compounds were tested against a range of microorganisms and displayed good to moderate activities, indicating their potential use in antimicrobial treatments (Bektaş et al., 2007).
Applications in Anticancer Research
- Anticancer Potential: Studies have synthesized derivatives of 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine and evaluated their anticancer activity against various human cancer cell lines. The compounds showed good to moderate activity, suggesting their potential in developing anticancer drugs. The molecular structure of these compounds was confirmed by various spectroscopic methods, and their anticancer activity was assessed through MTT assays (Yakantham et al., 2019).
Applications in Photochemistry and Polymer Chemistry
Photoinduced Molecular Rearrangements
The photochemistry of certain 1,2,4-oxadiazoles, closely related to 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine, has been studied, revealing the formation of various compounds like 1,2,4-triazoles through photolytic species. This indicates potential applications in the field of photochemistry and the development of new chemical processes (Buscemi et al., 1996).
Synthesis and Optical Properties of Polymers
Compounds structurally similar to 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine have been synthesized and used in the creation of poly(p-benzamide)s, showcasing the potential application of these compounds in polymer chemistry. The polymers displayed interesting properties like cis conformation of the amide group and π-stacked interaction between chromophores, indicating their use in material science (Takagi et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-prop-2-enoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-7-15-9-5-3-8(4-6-9)10-13-14-11(12)16-10/h2-6H,1,7H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWCZVJVBCFRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677733 | |
| Record name | 5-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine | |
CAS RN |
1219827-68-5 | |
| Record name | 5-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



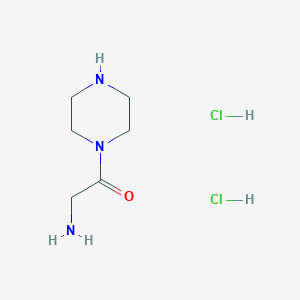
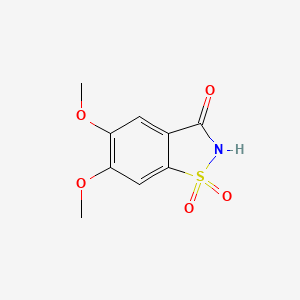
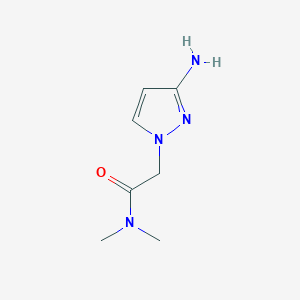
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1520745.png)
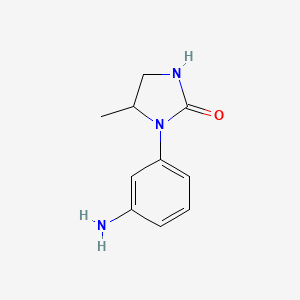
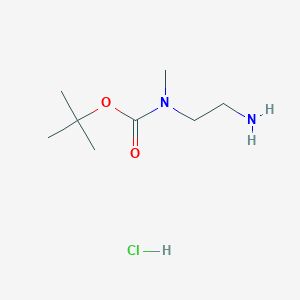
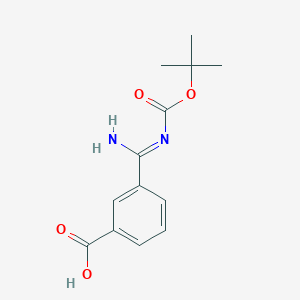
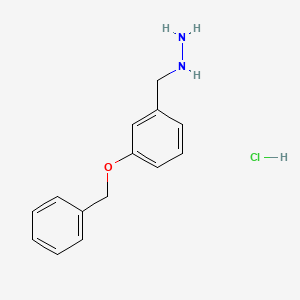
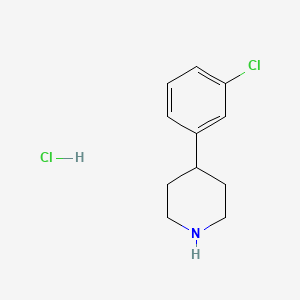
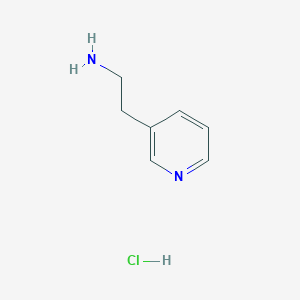
![(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520757.png)
